7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
CAS No.: 39929-79-8
Cat. No.: VC21548377
Molecular Formula: C6H5N3O2
Molecular Weight: 151.12 g/mol
Purity: 97%min
* For research use only. Not for human or veterinary use.
![7H-pyrrolo[2,3-d]pyrimidine-2,4-diol - 39929-79-8](/images/no_structure.jpg)
CAS No. | 39929-79-8 |
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Molecular Formula | C6H5N3O2 |
Molecular Weight | 151.12 g/mol |
IUPAC Name | 1,7-dihydropyrrolo[2,3-d]pyrimidine-2,4-dione |
Standard InChI | InChI=1S/C6H5N3O2/c10-5-3-1-2-7-4(3)8-6(11)9-5/h1-2H,(H3,7,8,9,10,11) |
Standard InChI Key | HASUWNAFLUMMFI-UHFFFAOYSA-N |
SMILES | C1=CNC2=C1C(=O)NC(=O)N2 |
Canonical SMILES | C1=CNC2=C1C(=O)NC(=O)N2 |
Chemical Structure and Properties
7H-pyrrolo[2,3-d]pyrimidine-2,4-diol features a fused heterocyclic structure consisting of pyrrole and pyrimidine rings. This bicyclic architecture creates a versatile scaffold with multiple points for potential modification and derivatization.
Physical and Chemical Properties
The compound is characterized by specific physical and chemical parameters that define its behavior in various environments and reactions.
Table 1: Physical and Chemical Properties of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol
Property | Value |
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CAS Number | 39929-79-8 |
Molecular Formula | C₆H₅N₃O₂ |
Molecular Weight | 151.12 g/mol |
IUPAC Name | 1,7-dihydropyrrolo[3,2-e]pyrimidine-2,4-dione |
Canonical SMILES | O=c1[nH]c(=O)c2c([nH]1)[nH]cc2 |
Purity (Commercial) | 98% (Min, HPLC) |
Moisture Content | 0.5% Max |
The compound is listed in chemical databases with several alternative names including 1,7-dihydro-pyrrolo[2,3-d]pyrimidine-2,4-dione, 2,4-dihydroxy-7-deazapurine, and 2,6-dihydroxy-7-deazapurine .
Structural Characteristics
The structural features that define 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol include:
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A bicyclic system with fused pyrrole and pyrimidine rings
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Two hydroxyl/oxo groups at positions 2 and 4 of the pyrimidine ring
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Multiple nitrogen atoms that can serve as hydrogen bond acceptors
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NH groups that function as hydrogen bond donors
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A relatively planar aromatic system that enables π-stacking interactions
According to the Automated Topology Builder database, the IUPAC InChI Key for this compound is HASUWNAFLUMMFI-UHFFFAOYSA-N, which serves as a unique identifier in chemical databases .
Synthesis Methods
The synthesis of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol has been documented in chemical literature, with established procedures yielding the compound in high purity.
Synthetic Procedure from 6-Aminouracil
A well-documented synthesis procedure starts with 6-aminouracil as the primary precursor:
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To a suspended solution of 6-aminouracil (12.7 g, 100 mmol) and sodium acetate (8.2 g, 100 mmol) in H₂O (100 mL) at 70-75°C, add a solution of chloroacetaldehyde (50% in water, 23.6 g, 150 mmol).
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Stir the resulting reaction mixture at 80°C for 20 minutes and then cool to room temperature.
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Collect the resulting solid by filtration, wash with water and acetone, and dry in vacuo.
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This yields 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol as a light-brown solid (14.74 g, 98% yield) .
The product can be characterized by the following analytical data:
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¹H NMR (DMSO-d₆, 400 MHz) δ 11.38 (br, 1H), 11.10 (br, 1H), 10.46 (s, 1H), 6.53 (s, 1H), 6.18 (s, 1H)
This synthesis represents an efficient method with a high yield (98%) under relatively mild conditions, making it attractive for both laboratory and potential industrial applications.
Derivatization Reactions
The compound serves as a valuable intermediate for the synthesis of more complex derivatives with enhanced biological activities. A key transformation involves the chlorination of the hydroxyl groups:
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To a suspension of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol (11.5 g, 76 mmol) in toluene (60 mL), add POCl₃ (229 mmol) slowly at room temperature.
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Heat the reaction mixture to 70°C and add 26.5 mL of DIPEA (153 mmol) drop-wise over two hours.
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Increase the reaction temperature to 106°C and stir overnight.
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After cooling, pour the reaction mixture into EtOAc (200 mL) and ice-water (300 mL), then filter through celite.
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Extract the aqueous layer with EtOAc (3×200 mL) and process the combined organic layers to obtain 2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine .
This chlorinated intermediate enables further functionalization through nucleophilic substitution reactions, facilitating the creation of libraries of derivatives with diverse biological activities.
Biological Activities and Applications
The biological profile of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and its derivatives encompasses several therapeutic areas, with particular emphasis on kinase inhibition.
Kinase Inhibition
Derivatives of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol have demonstrated significant activity as kinase inhibitors, positioning them as valuable candidates for therapeutic development.
Bruton's Tyrosine Kinase (BTK) Inhibition
A series of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized as reversible BTK inhibitors. Among these, compound 28a exhibited exceptional properties:
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IC₅₀ of 3.0 nM against the BTK enzyme
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IC₅₀ values of 8.52 μM, 11.10 μM, and 7.04 μM against Ramos, Jeko-1, and Daudi cells, respectively
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Effective inhibition of BTK Y223 auto-phosphorylation and PLCγ2 Tyr1217 phosphorylation
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Significant anti-arthritic effects in collagen-induced arthritis (CIA) models at 60 mg/kg dosage
These findings highlight the potential of these derivatives in treating B-cell related disorders and autoimmune conditions such as rheumatoid arthritis.
Protein Kinase B (PKB/Akt) Inhibition
The optimization of 4-benzyl-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-amines has led to ATP-competitive inhibitors with up to 150-fold selectivity for PKB over the closely related PKA. Further development produced 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as potent and orally bioavailable PKB inhibitors .
Compounds from this series demonstrated:
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Nanomolar potency against PKB
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Strong inhibition of human tumor xenograft growth in nude mice at well-tolerated doses
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Effective modulation of biomarkers related to PKB signaling in vivo
The selective inhibition of PKB is particularly significant for cancer therapy, as signaling through this pathway is frequently deregulated in various tumor types.
Antimicrobial Applications
Recent research has explored the potential of 7H-pyrrolo[2,3-d]pyrimidine derivatives as novel antibacterial agents. Using scaffold-hopping strategies, researchers have designed new derivatives targeting the filamenting temperature-sensitive mutant Z (FtsZ) protein, which plays a crucial role in bacterial cell division .
This approach addresses the growing concern of antibiotic resistance by developing compounds with new mechanisms of action, potentially overcoming existing resistance mechanisms in bacterial pathogens.
Structure-Activity Relationships
The development of 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol derivatives has yielded valuable insights into structure-activity relationships, guiding rational design of more potent and selective compounds.
Molecular Modifications for BTK Inhibition
Structure-activity studies of 7H-pyrrolo[2,3-d]pyrimidine derivatives as BTK inhibitors have identified several key structural features that influence activity and selectivity:
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The pyrrolo[2,3-d]pyrimidine core serves as an essential hinge-binding element
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Substitutions at the 4-position significantly affect BTK binding affinity
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Modifications at the 5-position can enhance selectivity against other kinases
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Introduction of specific functional groups can optimize pharmacokinetic properties
These insights have enabled the development of compounds like 28a, which demonstrates excellent BTK inhibitory activity and promising efficacy in rheumatoid arthritis models .
Modifications for PKB/Akt Inhibition
For PKB inhibition, studies have revealed that:
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Replacement of the pyrrolo[2,3-d]pyrimidine bicycle with 7-azaindole or pyrazolo[3,4-b]pyridine affects selectivity for PKB over PKA
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Introduction of larger lipophilic substituents to the benzyl group increases selectivity
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Modification of the piperidine scaffold to piperidine-4-carboxamides improves oral bioavailability
Current Research Directions
Research on 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and its derivatives continues to evolve, with several promising avenues being explored.
Novel Antibacterial Agents
The development of 7H-pyrrolo[2,3-d]pyrimidine derivatives as FtsZ inhibitors represents an innovative approach to combating bacterial infections. This research addresses the urgent need for new antibacterial compounds with novel mechanisms of action to counter the rising threat of antimicrobial resistance .
Advanced Kinase Inhibitors
Ongoing research continues to refine pyrrolo[2,3-d]pyrimidine-based kinase inhibitors, with emphasis on:
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Enhancing selectivity profiles against specific kinase targets
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Optimizing pharmacokinetic properties for improved in vivo efficacy
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Exploring dual-targeting approaches to address multiple disease mechanisms simultaneously
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Developing compounds with improved safety profiles for chronic administration
These efforts aim to translate the promising in vitro and preclinical findings into clinically viable therapeutic agents.
Synthetic Methodology Advancements
Research into more efficient and scalable synthetic routes for 7H-pyrrolo[2,3-d]pyrimidine-2,4-diol and its derivatives continues to be an active area. These efforts focus on:
The synthesis protocol documented in the literature demonstrates the feasibility of producing the compound in high yield (98%) under relatively mild conditions, providing a solid foundation for further methodological improvements .
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